molecular formula C7H6FNO5S B13606322 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride

Cat. No.: B13606322
M. Wt: 235.19 g/mol
InChI Key: WEMWOHUOYUHRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene and sulfonyl fluoride, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride typically involves the reaction of 3-methoxy-2-nitrobenzenesulfonyl chloride with a fluoride source. A common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride compound.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves a one-pot synthesis from sulfonates or sulfonic acids . This method is advantageous due to its simplicity and the use of readily available reagents. The process typically involves the conversion of sulfonates to sulfonyl fluorides using a fluoride source under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can react with the sulfonyl fluoride group.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is 3-methoxy-2-aminobenzene-1-sulfonylfluoride.

    Oxidation: The major product is 3-hydroxy-2-nitrobenzene-1-sulfonylfluoride.

Scientific Research Applications

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is unique due to the combination of methoxy, nitro, and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride (CAS No. 2229258-20-0) is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article reviews its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₇H₆FNO₅S
Molecular Weight 235.2 g/mol
Purity ≥95%
CAS No. 2229258-20-0

The compound features a methoxy group, a nitro group, and a sulfonyl fluoride group, which contribute to its unique reactivity profile and biological activities .

The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. The sulfonyl fluoride moiety is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins . This reactivity enables the compound to serve as a biochemical probe for studying enzyme mechanisms and developing enzyme inhibitors.

Key Mechanisms:

  • Covalent Bond Formation : Reacts with nucleophilic residues (e.g., serine, cysteine) in proteins, leading to enzyme inhibition.
  • Enzyme Inhibition : Particularly effective against serine proteases, which are crucial in various biological processes .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. It can selectively modify the active sites of target enzymes, thereby inhibiting their activity. This property is particularly useful in the development of therapeutic agents targeting diseases involving dysregulated protease activity .

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. Specifically, the presence of the nitro group ortho to the sulfonyl fluoride enhances antibacterial efficacy against resistant strains of bacteria .

Case Studies

  • Enzyme Mechanism Studies : Research has demonstrated that sulfonyl fluorides like this compound can be utilized to map enzyme active sites and understand substrate interactions through covalent labeling techniques .
  • Antibacterial Applications : A study reported that similar nitro-sulfonyl fluorides showed remarkable antibacterial activity against E. coli, highlighting the potential of these compounds in addressing antibiotic resistance .

Research Applications

The compound is being investigated across various fields:

  • Biochemistry : As a probe for studying enzyme mechanisms and protein interactions.
  • Medicinal Chemistry : In the design of novel enzyme inhibitors.
  • Chemical Biology : For mapping protein interactions and identifying targets within biological systems .

Properties

Molecular Formula

C7H6FNO5S

Molecular Weight

235.19 g/mol

IUPAC Name

3-methoxy-2-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H6FNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3

InChI Key

WEMWOHUOYUHRRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.